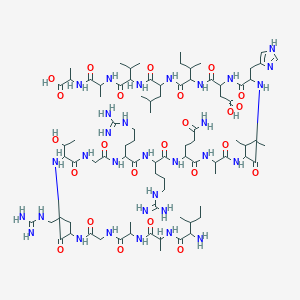
Ramipril hydroxydiketopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure, heart failure, and diabetic kidney disease . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, ramipril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
Ramipril impurities D and E are well-known degradation products of ramipril in the finished dosage form . The degradation of ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid (impurity E described in the European Pharmacopoeia) and the cyclization to rampiril diketopiperazine (impurity D described in the European Pharmacopoeia) .Molecular Structure Analysis
The molecular formula of Ramipril hydroxydiketopiperazine is C23H30N2O5 . Its molecular weight is 414.4947 .Chemical Reactions Analysis
Ramipril was found to be unstable, and temperature accelerated its degradation . Ramipril was also vulnerable to relative air humidity (RH) changes, suggesting that it must be protected from moisture . The reaction followed first-order kinetics .Physical And Chemical Properties Analysis
Ramipril was found to be unstable, and temperature accelerated its degradation . Ramipril was also vulnerable to RH changes, suggesting that it must be protected from moisture .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : Ramipril is a prodrug that undergoes de-esterification in the liver to form ramiprilat, its active metabolite. It rapidly distributes to tissues, with high concentrations in the liver, kidneys, and lungs. The elimination from the body has a rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours (Meisel, Shamiss, & Rosenthal, 1994).
Elderly Patients : In elderly patients, ramipril showed a slightly higher peak concentration and half-life in serum compared to younger volunteers, indicating potential differences in pharmacokinetics in this population (Meyer et al., 1987).
Renal Function Influence : Renal function significantly affects the pharmacokinetics of ramipril. Impaired renal function results in higher peak levels of ramiprilat, its active metabolite, and prolongs the duration of angiotensin-converting enzyme inhibition (Debusmann et al., 1987).
Therapeutic Use in Hypertension and Heart Failure : Ramipril has been shown to be effective and well-tolerated in the treatment of hypertension and heart failure, including in patients with diabetes mellitus and renal or hepatic dysfunction (Frampton & Peters, 1995).
Cardiovascular Risk Reduction : In the HOPE study, ramipril significantly reduced the rates of death, myocardial infarction, and stroke in high-risk patients who did not have left ventricular dysfunction or heart failure (Yusuf et al., 2000).
Microvascular Outcomes in Diabetes : Ramipril was beneficial for cardiovascular events and overt nephropathy in people with diabetes, showing a significant reduction in the incidence of myocardial infarction, stroke, or cardiovascular death (HOPE Study Investigators, 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl (2S)-2-[(2S,6S,8S,11S)-8-hydroxy-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-3-30-21(27)19(13-12-16-8-5-4-6-9-16)24-15(2)20(26)25-18-11-7-10-17(18)14-23(25,29)22(24)28/h4-6,8-9,15,17-19,29H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAUIKFYUTIDF-PXMVHEFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3(C2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@@]3(C2=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril hydroxydiketopiperazine | |
CAS RN |
1309040-96-7 |
Source


|
| Record name | Ramipril hydroxydiketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309040967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL HYDROXYDIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1380TES6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

